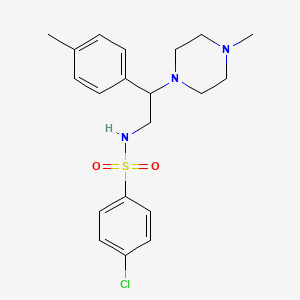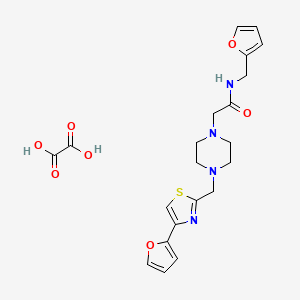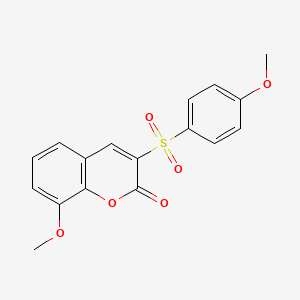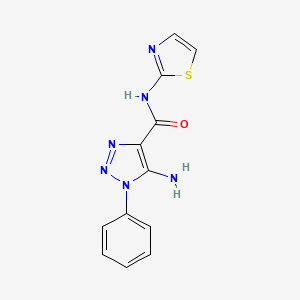
1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClFN3O3 and its molecular weight is 299.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives have been highlighted for their wide range of biological activities, which are significant in the development of new drugs. Their structural variations allow for diverse biological functions, making them a key focus for pharmaceutical research and development. Triazoles have shown potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications among others. The importance of developing efficient synthesis methods for these compounds is underscored, reflecting ongoing efforts to enhance their applicability in addressing various diseases and conditions (Ferreira et al., 2013).
Enzymatic Degradation of Organic Pollutants
The role of oxidoreductive enzymes in the treatment of organic pollutants, including the use of redox mediators to enhance the efficiency of degradation, has been explored. These advancements offer promising approaches to remediating environmental contaminants, demonstrating the versatility of chemical and enzymatic solutions in pollution control (Husain & Husain, 2007).
Antioxidant Capacity Assays
The reaction pathways underlying antioxidant capacity assays, such as those based on the ABTS•+ radical cation, have been reviewed. This research contributes to understanding the specific reactions and potential biases in comparing antioxidants, which is crucial for evaluating the antioxidant capacity of chemical compounds, including triazole derivatives (Ilyasov et al., 2020).
Synthesis and Applications of Triazole Compounds
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been reviewed, detailing various synthetic routes that utilize both copper and non-copper catalysts. This synthesis is relevant to the broader field of organic chemistry and pharmaceutical sciences, showcasing the structural and functional diversity of triazole compounds and their significance in drug discovery and material science (Kaushik et al., 2019).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O3/c1-20-6-10-11(12(18)19)15-16-17(10)5-7-8(13)3-2-4-9(7)14/h2-4H,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRGJPYKYISQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2781976.png)
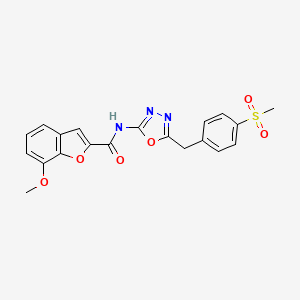

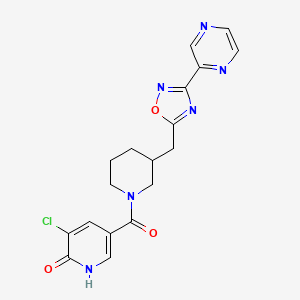
![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)
